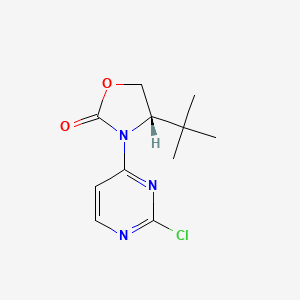
5,5-Bis(diethoxyphosphoryl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate is a chemical compound with the molecular formula C13H28O8P2 and a molecular weight of 374.3 g/mol It is known for its unique structure, which includes two phosphonate groups and a carboxyl group attached to a pentylene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate typically involves the reaction of diethyl phosphite with a suitable carboxylic acid derivative under controlled conditions. One common method involves the use of pentanoic acid, which reacts with diethyl phosphite in the presence of a catalyst to form the desired bisphosphonate compound . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The phosphonate groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonate groups under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential in treating bone-related diseases due to its ability to bind to calcium.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate involves its interaction with specific molecular targets. The compound’s phosphonate groups can bind to metal ions, such as calcium, which is crucial for its role in bone metabolism. This binding inhibits the activity of osteoclasts, cells responsible for bone resorption, thereby reducing bone loss . Additionally, the carboxyl group may participate in hydrogen bonding and electrostatic interactions with biological molecules, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl-4-carboxybutylene-1,1-bisphosphonate
- Tetraethyl vinylidene phosphonate
- Tetraethyl 2,5-dihydroxy-1,4-bisphosphonate
Uniqueness
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate is unique due to its specific structural features, including the pentylene chain and the presence of both carboxyl and bisphosphonate groups. These features confer distinct chemical reactivity and biological activity compared to other bisphosphonates. Its ability to bind to calcium and inhibit osteoclast activity makes it particularly valuable in medical applications .
Properties
Molecular Formula |
C13H28O8P2 |
|---|---|
Molecular Weight |
374.30 g/mol |
IUPAC Name |
5,5-bis(diethoxyphosphoryl)pentanoic acid |
InChI |
InChI=1S/C13H28O8P2/c1-5-18-22(16,19-6-2)13(11-9-10-12(14)15)23(17,20-7-3)21-8-4/h13H,5-11H2,1-4H3,(H,14,15) |
InChI Key |
BDMWIPYJXPCHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCCC(=O)O)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


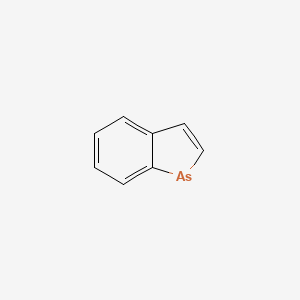

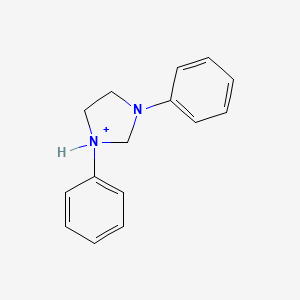
![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)

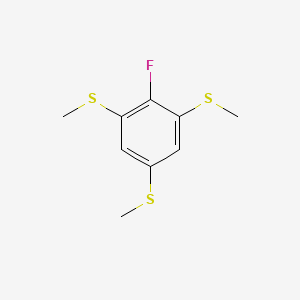
![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
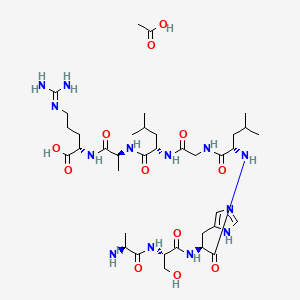

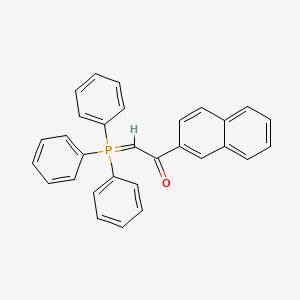
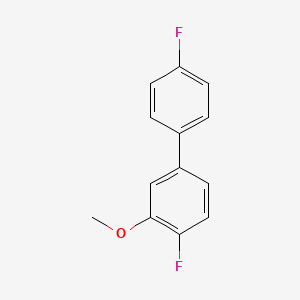

![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
